BenchChemオンラインストアへようこそ!

5-(Acetamidomethyl)furan-2-carboxylic acid

Anti-H. pylori agents Positional isomer SAR H₂ receptor antagonism

5-(Acetamidomethyl)furan-2-carboxylic acid (CAS 1216078-86-2) is a heterocyclic building block featuring a furan core substituted at the 2-position with a carboxylic acid and at the 5-position with an acetamidomethyl group (molecular formula C₈H₉NO₄, MW 183.16 g/mol). The compound is catalogued under MDL number MFCD13187985 and is supplied as a research chemical by multiple vendors, including Sigma-Aldrich (AldrichCPR collection), Enamine, and AKSci, typically at ≥95% purity.

Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
CAS No. 1216078-86-2
Cat. No. B1520256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Acetamidomethyl)furan-2-carboxylic acid
CAS1216078-86-2
Molecular FormulaC8H9NO4
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESCC(=O)NCC1=CC=C(O1)C(=O)O
InChIInChI=1S/C8H9NO4/c1-5(10)9-4-6-2-3-7(13-6)8(11)12/h2-3H,4H2,1H3,(H,9,10)(H,11,12)
InChIKeyOECRLHRWMUECDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Acetamidomethyl)furan-2-carboxylic Acid (CAS 1216078-86-2): A Differentiated Furan Building Block for Anti-H. pylori and GABA-Targeted Research


5-(Acetamidomethyl)furan-2-carboxylic acid (CAS 1216078-86-2) is a heterocyclic building block featuring a furan core substituted at the 2-position with a carboxylic acid and at the 5-position with an acetamidomethyl group (molecular formula C₈H₉NO₄, MW 183.16 g/mol) . The compound is catalogued under MDL number MFCD13187985 and is supplied as a research chemical by multiple vendors, including Sigma-Aldrich (AldrichCPR collection), Enamine, and AKSci, typically at ≥95% purity . Its primary documented application is as an intermediate in the synthesis of 2-(alkyl/arylalkyl-guanidino)-4-furylthiazole derivatives that have been systematically evaluated as anti-Helicobacter pylori agents with dual H₂-receptor antagonist and gastric antisecretory activities [1]. The compound has also been explored as a precursor for GABA analog synthesis targeting neurological disorders .

Why 5-(Acetamidomethyl)furan-2-carboxylic Acid Cannot Be Replaced by Simpler Furan Carboxylic Acids or Positional Isomers in Anti-H. pylori Lead Optimization


The specific positioning of the acetamidomethyl group at the 5-position of the furan ring, combined with the 2-carboxylic acid handle, is not a trivial structural feature. When this compound is elaborated into 2-guanidino-4-furylthiazole derivatives, the 5-acetamidomethyl regioisomer (as in compound 36) delivers potent anti-H. pylori activity (MIC = 0.052 μg/mL) with concomitant H₂ antagonist activity, whereas the corresponding 4-acetamidomethyl positional isomer (compound 53) exhibits a 42-fold loss in antimicrobial potency (MIC = 2.21 μg/mL) and complete abolition of H₂ antagonist activity [1]. Furthermore, the acetyl protecting group on the aminomethyl moiety is critical: the free amine analog 5-(aminomethyl)furan-2-carboxylic acid (CAS 934-65-6) is chemically unstable and commercially supplied predominantly as the hydrochloride salt, limiting its direct use in multi-step synthetic sequences without additional protection/deprotection steps [2]. Generic substitution with unsubstituted furan-2-carboxylic acid or furan-3-carboxylic acid positional isomers therefore fails to reproduce the pharmacological profile and synthetic utility documented for the 5-acetamidomethyl derivative.

Quantitative Differentiation Evidence for 5-(Acetamidomethyl)furan-2-carboxylic Acid: Head-to-Head and Cross-Study Comparisons


Positional Isomer Comparison: 5-Acetamidomethyl vs. 4-Acetamidomethyl Regioisomers in Anti-H. pylori Activity and H₂ Antagonism

In a systematic structure–activity relationship study of 2-[(arylalkyl)guanidino]-4-furylthiazoles, the 5-acetamidomethyl-substituted furan derivative (compound 36, incorporating the target compound's scaffold) exhibited an MIC of 0.052 μg/mL against H. pylori (range 0.025–0.1 μg/mL across 10 strains) with 54% inhibition of gastric acid secretion (1 mg/kg i.v. in rats) and 67% inhibition of histamine-stimulated chronotropic response in isolated guinea pig right atrium at 1 × 10⁻⁶ g/mL. In contrast, its direct 4-acetamidomethyl positional isomer (compound 53) showed an MIC of 2.21 μg/mL (a 42.5-fold potency reduction) and no significant H₂ antagonist or gastric antisecretory activity [1]. This demonstrates that the 5-position acetamidomethyl substitution is a critical determinant of both antimicrobial potency and dual pharmacological activity.

Anti-H. pylori agents Positional isomer SAR H₂ receptor antagonism Furylthiazole derivatives

Furan Ring Methyl Substitution Diverges Pharmacological Profile: Dual-Activity vs. Single-Activity Anti-H. pylori Agents from the Same Scaffold

Introduction of a methyl group at the 3-position of the furan ring of compound 36 (yielding compound 51) retained potent anti-H. pylori activity (MIC = 0.030 μg/mL, representing a 1.7-fold potency improvement over compound 36's MIC of 0.052 μg/mL) but completely eliminated H₂ antagonist activity (no significant inhibition at 1 × 10⁻⁴ g/mL). A phenyl substituent at the same position (compound 52) dramatically reduced anti-H. pylori activity (MIC = 9.47 μg/mL, a 182-fold decrease) [1]. This demonstrates that the unsubstituted 5-acetamidomethyl-furan-2-carboxylic acid scaffold is uniquely positioned to deliver dual anti-H. pylori and H₂ antagonist activity from the same chemotype, whereas ring substitution bifurcates the pharmacological profile into single-activity agents.

Pharmacological bifurcation Furan substitution SAR Dual-activity agents Anti-H. pylori drug discovery

H. pylori Selectivity vs. Broad-Spectrum Antibiotics: Scaffold-Derived Compounds Show Organism-Specific Activity While Clinical Comparators Do Not

Representative compounds derived from the 5-acetamidomethyl-furan-2-carboxylic acid scaffold (compounds 31 and 54) were tested against a panel of 6 non-H. pylori organisms at 10 strains each. Both compounds exhibited MIC values >100 μg/mL against C. jejuni, C. difficile, C. perfringens, B. fragilis, N. gonorrhoeae, and N. meningitidis, while maintaining sub-0.05 μg/mL MICs against H. pylori (compound 31: MIC = 0.026 μg/mL; compound 54: MIC = 0.046 μg/mL). In contrast, clinical comparators bismuth salicylate (H. pylori MIC = 8.7 μg/mL), metronidazole (MIC = 5.4 μg/mL), and amoxicillin (MIC = 0.021 μg/mL) all showed broad-spectrum activity across multiple non-H. pylori species [1]. This translates to a selectivity index (MIC_non-target / MIC_H. pylori) of >3,846 for compound 31 and >2,174 for compound 54, vs. selectivity indices of 0.03–5.7 for clinical comparators.

Selective antimicrobial activity H. pylori specificity Antibiotic resistance avoidance Microbiological profiling

Acetyl Protection Advantage: Comparative Stability and Synthetic Utility vs. Free Amine Analog

The free amine analog 5-(aminomethyl)furan-2-carboxylic acid (CAS 934-65-6, MW 141.13) is documented in the literature as chemically unstable in its neutral form; it is predominantly supplied as the hydrochloride salt (CAS 51521-95-0, MW 177.59) to mitigate decomposition [1]. In contrast, 5-(acetamidomethyl)furan-2-carboxylic acid (MW 183.16) is supplied as a stable free acid by multiple vendors with long-term storage recommendations of 'cool, dry place' and no special handling requirements beyond standard combustible solid precautions (WGK 3) . The acetyl protecting group provides orthogonal protection during multi-step syntheses—it can be selectively removed under acidic or basic hydrolysis conditions without affecting the carboxylic acid handle, whereas the free amine requires additional protection/deprotection steps that reduce overall synthetic efficiency.

Chemical stability Protecting group strategy Building block reliability Multi-step synthesis compatibility

Supplier Purity Differentiation: 98% (Alfa Chemistry) vs. Industry-Standard 95% for Demanding Synthetic Applications

Commercial suppliers offer 5-(acetamidomethyl)furan-2-carboxylic acid at two distinct purity tiers. The standard specification across most vendors (AKSci, Enamine, Sigma-Aldrich CPR, Leyan, Chemenu) is ≥95% . However, Alfa Chemistry (Henan Wittix Chemical) provides the compound at 98% purity, representing a 3-percentage-point absolute improvement [1]. One Chinese manufacturer (Jilin Zhongyan Research) supplies at 95%+ with full HNMR and HPLC characterization data, confirming batch consistency for scale-up applications, and specifically markets the compound for MOF and COF ligand synthesis where trace impurities can compromise framework crystallinity .

Building block purity Supplier comparison MOF/COF ligand quality Batch reproducibility

Alkylguanidino Substitution Amplification: 250-Fold Activity Enhancement Achievable from the 5-Acetamidomethyl-Furan Scaffold

In the foundational SAR study of 2-(alkylguanidino)-4-[5-(acetamidomethyl)furan-2-yl]thiazoles, the unsubstituted guanidino derivative (compound 7) showed modest anti-H. pylori activity. Introduction of an n-hexyl substituent on the guanidino moiety (compound 13) resulted in a 250-fold improvement in antimicrobial potency, achieving an MIC of 0.11 μg/mL. Crucially, replacement of the guanidine group with bioisosteric thiourea, urea, or (dimethylamino)methyl groups resulted in complete loss of all activities (antimicrobial, H₂ antagonist, and gastric antisecretory), confirming that the guanidino moiety is essential and that the 5-acetamidomethyl-furan-2-carboxylic acid scaffold uniquely positions this functional group for activity [1]. The scaffold thus provides a versatile platform where potency can be tuned across a >250-fold range through guanidine N-substitution alone.

Structure–activity relationship Guanidine substitution Anti-H. pylori potency amplification Lead optimization

Optimal Procurement and Research Application Scenarios for 5-(Acetamidomethyl)furan-2-carboxylic Acid (CAS 1216078-86-2)


Medicinal Chemistry: Dual-Activity Anti-H. pylori / H₂ Antagonist Lead Optimization

Research groups pursuing novel anti-H. pylori agents that simultaneously suppress gastric acid secretion should procure the 5-acetamidomethyl regioisomer (not the 4-acetamidomethyl variant) for elaboration into 2-guanidino-4-furylthiazole derivatives. The 5-acetamidomethyl scaffold (as in compound 36) delivers dual anti-H. pylori (MIC = 0.052 μg/mL) and H₂ antagonist activity, whereas the 4-acetamidomethyl isomer loses both activities [1]. For programs requiring only anti-H. pylori activity without H₂ antagonism, the 3-methyl-furan analog may be considered as an alternative starting material, but this requires a different synthetic route.

Anti-Infectives Discovery: Narrow-Spectrum Anti-H. pylori Agents with Reduced Microbiome Disruption Risk

For anti-infective programs prioritizing H. pylori-selective agents, compounds derived from this building block demonstrate >3,800-fold selectivity for H. pylori over C. jejuni, C. difficile, C. perfringens, B. fragilis, N. gonorrhoeae, and N. meningitidis (all MIC >100 μg/mL vs. H. pylori MIC of 0.026 μg/mL) [1]. This selectivity profile is unattainable with broad-spectrum comparators such as amoxicillin, metronidazole, or bismuth salts, making this scaffold a strategic choice for developing eradication therapies with minimal collateral damage to the gut microbiome.

Chemical Biology / Fragment-Based Drug Discovery: GABA Transporter Probe Development

The compound has been identified as a precursor for synthesizing GABA analogs with inhibitory effects on neurotransmitter release, with literature indicating its structural similarity to gamma-aminobutyric acid (GABA) enables modulation of GABAergic activity [1]. Procurement of the 98% purity grade (Alfa Chemistry) is recommended for fragment-based screening or biophysical assay applications where trace impurities may generate false positives. The acetyl protecting group allows selective deprotection to generate the free aminomethyl handle for further conjugation.

Materials Science / MOF Synthesis: High-Purity Building Block for Framework Assembly

The compound is specifically marketed for MOF and COF ligand synthesis by suppliers offering HNMR and HPLC characterization data [1]. For framework synthesis applications, the 98% purity grade is strongly recommended over the standard 95% grade, as even minor impurities can disrupt framework crystallinity and reduce BET surface area. The carboxylic acid handle provides a metal-coordinating anchor point, while the acetamidomethyl group offers a site for post-synthetic modification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Acetamidomethyl)furan-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.